molecular formula C19H20ClN3O2 B2420646 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894021-78-4

1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2420646
M. Wt: 357.84
InChI Key: ASMFRUQIINBYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as CMPOPU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves the reaction of 3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea with 3-chloro-2-methylphenyl isocyanate.

Starting Materials
5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid, thionyl chloride, p-toluidine, triethylamine, N,N'-dicyclohexylcarbodiimide, 3-chloro-2-methylphenyl isocyanate

Reaction
The starting material 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid is reacted with thionyl chloride to form 5-oxo-1-(p-tolyl)pyrrolidine-3-carbonyl chloride., The resulting product is then reacted with p-toluidine and triethylamine to form 5-oxo-1-(p-tolyl)pyrrolidin-3-yl)p-tolylcarbamate., The product is then reacted with N,N'-dicyclohexylcarbodiimide and 3-chloro-2-methylphenyl isocyanate to form 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea.

Mechanism Of Action

The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.

Biochemical And Physiological Effects

1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been shown to have antimicrobial activity against various bacterial strains. However, the exact biochemical and physiological effects of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in vivo are not fully understood and require further investigation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is its potential as a versatile compound with a wide range of applications. Its synthesis method is relatively simple and can be produced in high yields with good purity. However, one of the main limitations of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is its limited solubility in water, which can hinder its application in some experiments. In addition, the exact toxicity profile of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is not fully understood and requires further investigation.

Future Directions

There are several potential future directions for the study of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. One potential direction is the development of more efficient synthesis methods to produce 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in higher yields and with better purity. Another potential direction is the investigation of the exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, particularly in vivo. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has shown promising results as a potential anticancer agent. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial strains.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-12-6-8-15(9-7-12)23-11-14(10-18(23)24)21-19(25)22-17-5-3-4-16(20)13(17)2/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFRUQIINBYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

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